molecular formula C17H32O10 B605147 Acid-PEG6-mono-methyl ester CAS No. 1807512-38-4

Acid-PEG6-mono-methyl ester

Cat. No. B605147
M. Wt: 396.43
InChI Key: AQDNMXGBKPHQBA-UHFFFAOYSA-N
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Description

Acid-PEG6-mono-methyl ester is a PEG species with terminal carboxylic acid and mono-methyl ester moieties . It has a chemical formula of C17H32O10 and a molecular weight of 396.43 . The carboxylic acid can react with primary amines in the presence of activators such as EDC and DCC to form stable amide bonds .


Synthesis Analysis

The carboxylic acid of Acid-PEG6-mono-methyl ester can react with primary amine groups in the presence of activators such as EDC and HATU to form stable amide bonds . It is also used in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular structure of Acid-PEG6-mono-methyl ester is represented by the chemical formula C17H32O10 . The exact mass is 396.20 .


Chemical Reactions Analysis

Acid-PEG6-mono-methyl ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

Acid-PEG6-mono-methyl ester is a liquid with a molecular weight of 396.4 g/mol . Its molecular formula is C17H32O10 .

Scientific Research Applications

Polymer Preparation and Modification

  • Acid-PEG6-mono-methyl ester, as an unsaturated acid ester of polyethylene glycol (PEG), plays a significant role in polymer science. It is used in the synthesis of multifunctional polymers through graft copolymerization with other monomers. This application is crucial for developing new polymer materials with tailored properties (Chen, Xu, & Li, 2015).

Environmental Analysis

  • In environmental sciences, related compounds like poly(ethylene glycols) and their acidic forms, including esters, are identified as contaminants in natural waters. Acid-PEG esters' detection and quantification are essential for environmental monitoring and pollution assessment (Crescenzi, Corcia, Marcomini, & Samperi, 1997).

Chromatography and Separation Sciences

  • Acid-PEG6-mono-methyl ester derivatives are used in chromatography for the separation and analysis of various compounds. For example, a PEG stationary phase is employed to separate mono-trans isomers of fatty acids in fish oils, demonstrating its utility in food analysis and quality control (Mjøs, 2008).

Solar Cell Research

  • In the field of renewable energy, particularly in solar cell research, derivatives of Acid-PEG6-mono-methyl ester like phenyl-C61-butyric acid methyl ester are used. These compounds, when combined with polymers like PEG, can enhance the efficiency and stability of perovskite solar cells (Liu et al., 2020).

Drug Delivery and Pharmaceutical Applications

  • Acid-PEG esters are crucial in pharmaceutical applications, particularly in modified release drug delivery systems. They are synthesized by reacting polyethylene glycol with fatty acid, resulting in surfactants with a range of hydrophilic-lipophilic balance values. These are used in oral and topical formulations for solubility enhancement, sustained drug release, and API protection (Panigrahi et al., 2018).

Innovative Monomer Design

  • Acid-PEG6-mono-methyl ester derivatives, such as PEG mono methacrylate ester, have been used to create novel monomers that can be conjugated to biomolecules or form functionalized nanoparticles, coatings, and microparticles. This broadens the scope of their applications in material science and biotechnology (Mizrahi et al., 2010).

Enzymatic and Non-Enzymatic Hydrolysis Studies

  • The hydrolysis of end ester groups in PEG esters, including acid-PEG6-mono-methyl ester, is a significant area of study. Understanding these hydrolysis processes is vital for applications in biodegradation and environmental science (Ouchi & Azuma, 1984).

Safety And Hazards

Acid-PEG6-mono-methyl ester is not classified as a hazard . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

Acid-PEG6-mono-methyl ester is a PEG linker that is used in the synthesis of PROTACs . It is also used in drug delivery . The future directions of Acid-PEG6-mono-methyl ester could involve further exploration of its potential in drug delivery and the synthesis of PROTACs.

properties

IUPAC Name

3-[2-[2-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O10/c1-21-17(20)3-5-23-7-9-25-11-13-27-15-14-26-12-10-24-8-6-22-4-2-16(18)19/h2-15H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDNMXGBKPHQBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid-PEG6-mono-methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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